Nvs mllt-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

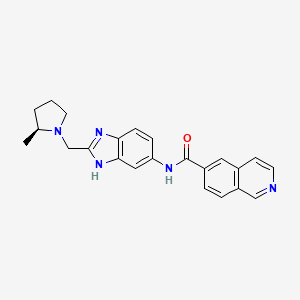

Molecular Formula |

C23H23N5O |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]isoquinoline-6-carboxamide |

InChI |

InChI=1S/C23H23N5O/c1-15-3-2-10-28(15)14-22-26-20-7-6-19(12-21(20)27-22)25-23(29)17-4-5-18-13-24-9-8-16(18)11-17/h4-9,11-13,15H,2-3,10,14H2,1H3,(H,25,29)(H,26,27)/t15-/m0/s1 |

InChI Key |

ZRTFTZCKJUNZIU-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=NC=C5 |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NVS-MLLT-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-MLLT-1 is a potent and selective chemical probe that acts as an inhibitor of the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains of the MLLT1 (ENL) and MLLT3 (AF9) proteins. By competitively binding to the acyl-lysine binding pocket of these YEATS domains, NVS-MLLT-1 disrupts their interaction with acetylated histone tails. This interference with a critical protein-histone interaction has significant downstream effects on gene transcription, particularly in cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the mechanism of action of NVS-MLLT-1, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of NVS-MLLT-1 is the competitive inhibition of the YEATS domains of MLLT1 and MLLT3.[1][2][3][4] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active chromatin and gene transcription.

NVS-MLLT-1 mimics the binding of acetylated lysine, occupying the hydrophobic pocket within the YEATS domain. This direct competition prevents the recruitment of MLLT1 and MLLT3 to acetylated chromatin.

The functional consequence of this inhibition is the disruption of the formation and localization of the Super Elongation Complex (SEC). MLLT1 and MLLT3 are critical components of the SEC, a multi-protein complex that plays a pivotal role in the elongation phase of transcription by RNA Polymerase II. By preventing MLLT1/3 from binding to chromatin, NVS-MLLT-1 effectively stalls the assembly of the SEC at target gene loci.

Furthermore, the recruitment of the histone methyltransferase DOT1L is dependent on its interaction with MLLT1/3 within the context of MLL-fusion protein complexes. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a mark crucial for the expression of oncogenes such as HOXA9 and MEIS1 in MLL-rearranged leukemias. By inhibiting the MLLT1/3-histone interaction, NVS-MLLT-1 indirectly prevents the recruitment of DOT1L and the subsequent aberrant H3K79 methylation, leading to the downregulation of leukemogenic gene expression.

Quantitative Data Presentation

The following tables summarize the key quantitative data for NVS-MLLT-1, including its potency against target proteins and its selectivity over other related proteins.

Table 1: In Vitro Potency of NVS-MLLT-1

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| MLLT1 (ENL) | TR-FRET | 150 | - | [1] |

| MLLT1 (ENL) | ITC | - | 109 | [1] |

| MLLT3 (AF9) | AlphaScreen | 254 | - | [2] |

| MLLT1 (Wild-Type) | - | 180 | - | [3] |

| MLLT1 (T1 Mutant) | - | - | 240 | [3] |

| MLLT1 (T2 Mutant) | - | - | 220 | [3] |

Table 2: Cellular Target Engagement of NVS-MLLT-1

| Assay Type | Cell Line | IC50 (µM) | Reference |

| NanoBRET | HEK293 | 0.5 (±0.12) | [5] |

Table 3: Selectivity Profile of NVS-MLLT-1

| Off-Target | Assay Type | IC50 | Reference |

| YEATS2 | AlphaScreen | > 20 µM | [1] |

| YEATS4 | AlphaScreen | > 20 µM | [1] |

| CECR2 (Bromodomain) | AlphaScreen | > 40 µM | [1][2][3] |

| Panel of Kinases | Various | No activity | [1] |

| ACES | Eurofins Panel | 250 nM | [1] |

| H3 Binding | Eurofins Panel | 290 nM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established principles and published information regarding the characterization of similar chemical probes.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition

This assay is used to quantify the ability of NVS-MLLT-1 to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.

Materials:

-

Recombinant His-tagged MLLT1 or MLLT3 YEATS domain

-

Biotinylated histone H3 peptide with acetylation at lysine 9 (H3K9ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel chelate (Ni-NTA) Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

-

NVS-MLLT-1 and a negative control compound (e.g., NVS-MLLT-C)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of NVS-MLLT-1 and the negative control in assay buffer.

-

In a 384-well plate, add the His-tagged YEATS domain protein and the biotinylated H3K9ac peptide to the assay buffer.

-

Add the diluted compounds to the protein-peptide mixture and incubate at room temperature for 1 hour to allow for binding equilibrium.

-

Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the protein-peptide interaction. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay for Cellular Target Engagement

This assay measures the ability of NVS-MLLT-1 to disrupt the interaction between MLLT1 and histone H3 in living cells.

Materials:

-

HEK293 cells

-

Expression vectors for MLLT1 fused to NanoLuc® luciferase (donor) and histone H3.3 fused to HaloTag® (acceptor)

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

NVS-MLLT-1 and a negative control compound

-

96-well or 384-well white assay plates

Procedure:

-

Co-transfect HEK293 cells with the MLLT1-NanoLuc® and H3.3-HaloTag® expression vectors.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM.

-

Add the HaloTag® 618 Ligand to the cell suspension and incubate to allow for labeling of the acceptor protein.

-

Dispense the labeled cells into the wells of the assay plate.

-

Add serial dilutions of NVS-MLLT-1 or the negative control to the cells and incubate for a specified period (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

Data Analysis: The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission. The IC50 value is determined by plotting the change in the NanoBRET™ ratio against the compound concentration.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of MLLT1 within the nucleus and how it is affected by NVS-MLLT-1. Inhibition of chromatin binding is expected to increase the mobile fraction of MLLT1.

Materials:

-

U2OS or other suitable cells

-

Expression vector for MLLT1 fused to a fluorescent protein (e.g., GFP)

-

Confocal microscope with a high-power laser for photobleaching

-

NVS-MLLT-1 and a vehicle control (e.g., DMSO)

-

Histone deacetylase inhibitor (e.g., SAHA) to increase histone acetylation and MLLT1 chromatin association (optional)

Procedure:

-

Transfect cells with the GFP-MLLT1 expression vector.

-

Treat the cells with NVS-MLLT-1 or vehicle control for a defined period (e.g., 24 hours). Optionally, co-treat with SAHA.

-

Mount the cells on the confocal microscope.

-

Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

-

Photobleach the ROI using a high-intensity laser pulse.

-

Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the ROI.

Data Analysis: The fluorescence intensity in the ROI over time is measured. The half-life of recovery (t½) and the mobile fraction are calculated from the recovery curve. A decrease in t½ and an increase in the mobile fraction upon treatment with NVS-MLLT-1 indicate displacement of MLLT1 from chromatin.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of NVS-MLLT-1 with MLLT1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

-

MV4;11 or other relevant cell line

-

NVS-MLLT-1 and a vehicle control

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Thermocycler or heating blocks

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for MLLT1

Procedure:

-

Treat intact cells with NVS-MLLT-1 or vehicle control.

-

Wash and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension and heat the aliquots to a range of temperatures for a defined time (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing or sonication.

-

Pellet the aggregated proteins by centrifugation.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble MLLT1 in each sample by Western blotting.

Data Analysis: The intensity of the MLLT1 band at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of NVS-MLLT-1 indicates thermal stabilization and confirms target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MLLT1 and the experimental workflows.

Caption: MLLT1 Signaling Pathway in MLL-Rearranged Leukemia.

Caption: NVS-MLLT-1 Experimental Characterization Workflow.

In Vivo and Clinical Development Status

As of the latest available information, NVS-MLLT-1 is characterized as a chemical probe for preclinical research. There is no publicly available data on the in vivo pharmacokinetics, pharmacodynamics, efficacy, or toxicology of NVS-MLLT-1.[1] Furthermore, there is no indication that NVS-MLLT-1 has entered clinical trials. While inhibitors of the MLLT1-interacting partner DOT1L have progressed to clinical trials, the clinical development status of direct MLLT1/3 inhibitors, including NVS-MLLT-1, is not publicly documented.

Conclusion

NVS-MLLT-1 is a valuable research tool for elucidating the biological roles of MLLT1 and MLLT3 in health and disease. Its mechanism of action, centered on the selective inhibition of the YEATS domain's interaction with acetylated histones, provides a clear rationale for its utility in studying the downstream consequences on the super elongation complex, DOT1L activity, and oncogenic gene expression. The comprehensive preclinical characterization of NVS-MLLT-1, supported by a variety of in vitro and cellular assays, establishes it as a potent and selective chemical probe. Further investigation into its in vivo properties will be necessary to determine its potential as a therapeutic agent.

References

- 1. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]

- 2. NVS MLLT-1 | Bromodomains | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]

- 6. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

Nvs-mllt-1: A Selective Inhibitor of MLLT1 and MLLT3 for Research in Epigenetics and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-mllt-1 is a potent and selective chemical probe targeting the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL) and Mixed-Lineage Leukemia Translocated To 3 (MLLT3, also known as AF9). These proteins are critical readers of histone acetylation and are implicated in the pathogenesis of various cancers, most notably MLL-rearranged acute leukemias. This document provides a comprehensive technical overview of Nvs-mllt-1, including its biochemical and cellular activity, selectivity profile, and detailed methodologies for key experimental assays. This guide is intended to facilitate the use of Nvs-mllt-1 as a tool for investigating the biological roles of MLLT1 and MLLT3 and for exploring their potential as therapeutic targets.

Introduction: MLLT1 and MLLT3 as Therapeutic Targets

MLLT1 and MLLT3 are members of the YEATS domain family of proteins, which recognize and bind to acetylated lysine residues on histone tails. This interaction is a key event in the regulation of gene transcription. In the context of MLL-rearranged leukemias, fusion proteins involving the MLL gene and partners such as MLLT1 or MLLT3 lead to the aberrant recruitment of transcriptional machinery, including the super elongation complex (SEC) and the histone methyltransferase DOT1L.[1] This results in the dysregulation of oncogenes and is a primary driver of leukemogenesis.[1] The critical role of the MLLT1/3 YEATS domain in this process makes it an attractive target for therapeutic intervention.[1]

Nvs-mllt-1 was developed as a high-affinity ligand to selectively inhibit the YEATS domains of MLLT1 and MLLT3, thereby disrupting their interaction with acetylated histones and downstream oncogenic signaling. A structurally similar but inactive compound, NVS-MLLT-C, is available as a negative control for experiments.[1][2]

Nvs-mllt-1: Properties and Mechanism of Action

Nvs-mllt-1 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains. This selective inhibition prevents the recognition of acetylated histone marks, thereby displacing MLLT1/3 from chromatin and disrupting the transcriptional activation of target genes.

Quantitative Data

The following tables summarize the in vitro and cellular activity of Nvs-mllt-1.

Table 1: In Vitro Biochemical Activity of Nvs-mllt-1

| Target | Assay | IC50 (nM) | Kd (nM) | Reference(s) |

| MLLT1 | TR-FRET | 150 | 109 (ITC) | [2] |

| MLLT1 | AlphaScreen | 150 | - | [1][3] |

| MLLT3 | AlphaScreen | 254 | - | [1][3] |

| Wild-type MLLT1 | - | 180 | - | [4] |

| MLLT1 (T1 mutant) | - | - | 240 | [4] |

| MLLT1 (T2 mutant) | - | - | 220 | [4] |

Table 2: Selectivity Profile of Nvs-mllt-1

| Target | Assay | IC50 (µM) | Reference(s) |

| YEATS2 | - | >20 | [4] |

| YEATS4 | - | >20 | [4] |

| CERC2 (bromodomain) | AlphaScreen | >40 | [1][3] |

| Kinase Panel | - | No activity | [1][2] |

| ACES | - | 0.250 | [2] |

| H3 Binding | - | 0.290 | [2] |

Table 3: Cellular Activity of Nvs-mllt-1

| Assay | Cell Line | IC50 (µM) | Recommended Concentration | Reference(s) |

| NanoBRET Target Engagement | - | 0.5 (±0.12) | - | [1] |

| Cellular Assays | Various | - | 1 - 10 µM | [1] |

Note: In vivo data for Nvs-mllt-1 is not publicly available as it has not been profiled in vivo.[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize Nvs-mllt-1. Disclaimer: The following protocols are generalized descriptions based on publicly available information. For exact, detailed protocols, please refer to the primary literature.

Biochemical Potency and Selectivity: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the inhibition of the MLLT1/3-histone interaction in a biochemical setting.

Principle: This assay relies on the proximity of two bead types: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a light emission. In this context, one bead is conjugated to the MLLT1 or MLLT3 protein, and the other to a histone peptide. Inhibition of the protein-peptide interaction by Nvs-mllt-1 separates the beads, leading to a decrease in the AlphaScreen signal.

Generalized Protocol:

-

Reagent Preparation: Recombinant MLLT1 or MLLT3 YEATS domain and a biotinylated histone H3 peptide (containing an acetylated lysine) are used. AlphaScreen donor and acceptor beads are prepared according to the manufacturer's instructions.

-

Assay Plate Preparation: The assay is typically performed in a 384-well plate.

-

Compound Addition: A serial dilution of Nvs-mllt-1 or the negative control NVS-MLLT-C is added to the wells.

-

Protein and Peptide Addition: The MLLT1/3 protein and the histone peptide are added to the wells and incubated to allow for binding.

-

Bead Addition: A mixture of donor and acceptor beads is added, and the plate is incubated in the dark.

-

Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. The IC50 values are calculated from the dose-response curves.

Cellular Target Engagement: NanoBRET Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the engagement of Nvs-mllt-1 with MLLT1 in live cells.

Principle: This technology measures the proximity between a NanoLuc luciferase-tagged target protein (MLLT1-NanoLuc) and a cell-permeable fluorescent tracer that binds to the same target. When the tracer binds to the MLLT1-NanoLuc fusion protein, BRET occurs. The addition of a competitive inhibitor like Nvs-mllt-1 displaces the tracer, leading to a loss of BRET signal in a dose-dependent manner.

Generalized Protocol:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are transiently transfected with a vector expressing the MLLT1-NanoLuc fusion protein.

-

Cell Plating: Transfected cells are plated into a 96-well or 384-well white assay plate.

-

Compound Addition: A serial dilution of Nvs-mllt-1 is added to the cells.

-

Tracer Addition: The fluorescent tracer is added to the wells.

-

Substrate Addition: The NanoLuc substrate is added to initiate the luminescent reaction.

-

Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luminescence) and acceptor (fluorescence) signals. The BRET ratio is calculated, and IC50 values are determined.

Cellular Target Engagement Confirmation: FRAP Assay

Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to confirm the target engagement of Nvs-mllt-1 in living cells by measuring protein mobility.

Principle: A fluorescently tagged protein (e.g., GFP-MLLT1) is expressed in cells. A small region of interest is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. The binding of a small molecule inhibitor like Nvs-mllt-1 can alter the mobility of the target protein, leading to a change in the fluorescence recovery rate. For instance, displacement from chromatin can increase mobility and hasten recovery.

Generalized Protocol:

-

Cell Culture and Transfection: Cells are cultured on glass-bottom dishes and transfected with a vector expressing a fluorescently tagged MLLT1.

-

Compound Treatment: Cells are treated with Nvs-mllt-1, the negative control, or a vehicle control for a specified period.

-

Image Acquisition: Live-cell imaging is performed using a confocal microscope. A pre-bleach image is acquired.

-

Photobleaching: A defined region of interest within the cell is photobleached using a high-intensity laser.

-

Post-Bleach Imaging: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached region.

-

Data Analysis: The fluorescence intensity in the bleached region is measured over time, and the recovery curve is generated. The half-life of recovery (t½) is calculated and compared between different treatment groups.

Signaling Pathway

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits a complex containing MLLT1 or MLLT3 to the chromatin. The YEATS domain of MLLT1/3 binds to acetylated histones, anchoring the complex and leading to the recruitment of the Super Elongation Complex (SEC) and DOT1L. This results in the transcriptional activation of pro-leukemogenic genes.

Conclusion

Nvs-mllt-1 is a valuable research tool for the selective inhibition of MLLT1 and MLLT3. Its well-characterized biochemical and cellular activity, coupled with the availability of a negative control, makes it suitable for elucidating the roles of these YEATS domain-containing proteins in health and disease. This guide provides a foundational understanding of Nvs-mllt-1 and standardized methodologies to aid researchers in their investigations into the epigenetic regulation of gene expression and the development of novel cancer therapeutics. Further studies are warranted to explore the in vivo efficacy and therapeutic potential of targeting MLLT1 and MLLT3.

References

The YEATS Domain of MLLT1: A Critical Reader in Transcriptional Regulation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1) gene, also known as ENL (Eleven-Nineteen Leukemia), encodes a critical component of the transcriptional machinery. At the heart of its function lies the highly conserved YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain, an epigenetic reader module that recognizes and binds to acylated histone tails. This recognition is a pivotal event in the regulation of gene expression, and its dysregulation is a key driver in various cancers, including acute myeloid leukemia (AML) and Wilms' tumor. This guide provides a comprehensive overview of the MLLT1 YEATS domain, its structure, function, and role in disease, with a focus on quantitative data and experimental methodologies.

Structure and Function of the MLLT1 YEATS Domain

The YEATS domain of MLLT1 is a compact module of approximately 140 amino acids that adopts an immunoglobulin-like beta-sandwich fold.[1] Its primary function is to act as a "reader" of post-translational modifications on histone proteins, specifically recognizing acetylated and, with even higher affinity, crotonylated lysine residues.[2][3] This interaction is mediated by a shallow hydrophobic pocket on the surface of the YEATS domain, where the acyl-lysine side chain is accommodated.[4][5] A key structural feature is a π-π-π stacking interaction between the acyl group and aromatic residues within the binding pocket, which contributes to the binding affinity and specificity.[4]

The MLLT1 YEATS domain exhibits a preference for certain acylated lysine residues on the N-terminal tail of histone H3. While it can bind to acetylated H3 at lysine 9 (H3K9ac), H3K18ac, and H3K27ac, it shows a notably stronger affinity for crotonylated lysines.[2][6] This preferential binding to crotonylated histones, a mark associated with active gene transcription, suggests a specialized role for MLLT1 in regulating the expression of specific gene sets.[7]

Quantitative Analysis of MLLT1 YEATS Domain Interactions

The binding affinity of the MLLT1 YEATS domain for various acylated histone peptides has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and AlphaScreen. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.

| Protein Domain | Ligand (Histone Peptide) | Binding Affinity (Kd) in μM | Experimental Method |

| MLLT1 (ENL) YEATS | H3K9ac | 60 | Isothermal Titration Calorimetry (ITC) |

| MLLT1 (ENL) YEATS (p.112_114PPV>L mutant) | H3K9ac | 107 | Isothermal Titration Calorimetry (ITC) |

| MLLT1 (ENL) YEATS | Inhibitor (SGC-iMLLT) | 0.129 | Isothermal Titration Calorimetry (ITC) |

| MLLT3 (AF9) YEATS | H3K9ac | 3.7 | Isothermal Titration Calorimetry (ITC) |

| MLLT3 (AF9) YEATS | H3K18ac | 11.0 | Isothermal Titration Calorimetry (ITC) |

| MLLT3 (AF9) YEATS | H3K27ac | 7.0 | Isothermal Titration Calorimetry (ITC) |

| MLLT3 (AF9) YEATS | H3K14ac | No Detectable Binding | Isothermal Titration Calorimetry (ITC) |

| MLLT3 (AF9) YEATS | Inhibitor (SGC-iMLLT) | 0.077 | Isothermal Titration Calorimetry (ITC) |

Role in Transcriptional Elongation and Chromatin Remodeling

The MLLT1 protein is a key component of the Super Elongation Complex (SEC), a multi-protein assembly that enhances the processivity of RNA Polymerase II (Pol II) and promotes transcriptional elongation.[8][9] The YEATS domain of MLLT1 plays a crucial role in tethering the SEC to chromatin at actively transcribed genes by binding to acetylated and crotonylated histones.[2][10]

Furthermore, the MLLT1 YEATS domain is involved in a network of protein-protein interactions that are critical for its function. It directly interacts with the PAF1 complex (PAF1c), another key regulator of transcriptional elongation.[2][10] This interaction is thought to be essential for the recruitment and stabilization of the SEC at target gene promoters.

A critical function of MLLT1 is the recruitment of the histone methyltransferase DOT1L, which catalyzes the methylation of histone H3 at lysine 79 (H3K79me).[11][12] H3K79 methylation is a hallmark of active transcription. The interaction between MLLT1 and DOT1L is crucial for the proper deposition of this mark at MLLT1 target genes, thereby linking histone acylation "reading" by the YEATS domain to histone methylation "writing" by DOT1L.[13]

Involvement in Disease: Leukemia and Wilms' Tumor

The critical role of the MLLT1 YEATS domain in transcriptional regulation makes it a key player in the development of certain cancers.

-

Mixed-Lineage Leukemia (MLL): In a significant subset of acute leukemias, chromosomal translocations fuse the MLL gene with various partner genes, including MLLT1 (creating the MLL-ENL fusion protein).[14] The MLL-ENL fusion protein aberrantly recruits the transcriptional elongation machinery, including the SEC and DOT1L, to MLL target genes, such as the HOX genes.[11] This leads to their sustained overexpression, driving leukemogenesis. While the YEATS domain is sometimes lost in the fusion protein, wild-type MLLT1 and its YEATS domain are still often required for the proliferation of MLL-rearranged leukemia cells, making it an attractive therapeutic target.[9][15]

-

Wilms' Tumor: Recurrent mutations in the MLLT1 YEATS domain have been identified in a clinically distinct subset of Wilms' tumors, a pediatric kidney cancer.[6] These mutations can alter the binding affinity of the YEATS domain for acetylated histones and lead to the dysregulation of key developmental genes, including MYC and HOX genes.[6]

Experimental Protocols and Methodologies

Studying the MLLT1 YEATS domain requires a combination of biochemical, biophysical, and cell-based assays. Below are overviews of key experimental protocols.

Recombinant Protein Expression and Purification

The MLLT1 YEATS domain is typically expressed in E. coli for in vitro studies.

Key Considerations:

-

Vector Choice: A vector with an N- or C-terminal affinity tag (e.g., 6xHis-tag) facilitates purification.

-

Induction Conditions: Optimization of IPTG concentration, temperature, and induction time is crucial to maximize the yield of soluble protein.

-

Lysis Buffer: The buffer should contain protease inhibitors to prevent degradation of the target protein.

-

Purification: A multi-step purification strategy often yields protein of high purity suitable for structural and biophysical studies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology Overview:

-

Sample Preparation: The purified MLLT1 YEATS domain and the synthetic acylated histone peptide are dialyzed extensively against the same buffer to minimize heats of dilution.

-

Titration: A solution of the histone peptide (in the syringe) is titrated into a solution of the MLLT1 YEATS domain (in the sample cell) at a constant temperature.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Critical Factors:

-

Buffer Matching: Identical buffer composition for the protein and ligand is essential for accurate measurements.

-

Concentration Determination: Precise concentration measurements of both protein and ligand are critical for accurate stoichiometry determination.

-

Controls: Control experiments, such as titrating the ligand into buffer alone, are necessary to account for heats of dilution.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where MLLT1 is bound in cells.

Methodology Overview:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for MLLT1 to pull down MLLT1-bound chromatin fragments.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the associated DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide profiling.

Key Considerations:

-

Antibody Specificity: A highly specific and validated antibody is crucial for successful ChIP.

-

Chromatin Shearing: Optimal shearing to fragments of 200-500 bp is important for good resolution.

-

Controls: Appropriate negative (e.g., IgG) and positive controls are essential for data interpretation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify that a small molecule inhibitor binds to its target protein in a cellular environment.

Methodology Overview:

-

Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.

-

Detection: The amount of soluble MLLT1 at each temperature is quantified, typically by Western blotting.

Principle: Binding of an inhibitor to MLLT1 stabilizes the protein, leading to a higher melting temperature. This is observed as more soluble MLLT1 remaining at higher temperatures in the inhibitor-treated cells compared to the control.

Therapeutic Targeting of the MLLT1 YEATS Domain

The critical role of the MLLT1 YEATS domain in driving oncogenic gene expression programs has made it an attractive target for therapeutic intervention. Small molecule inhibitors that bind to the acyl-lysine binding pocket of the YEATS domain and disrupt its interaction with histones have been developed.[4][16] These inhibitors serve as valuable chemical probes to further elucidate the biological functions of MLLT1 and as potential starting points for the development of novel cancer therapies.[4] The development of such inhibitors, exemplified by SGC-iMLLT, has demonstrated that targeting the reader function of the MLLT1 YEATS domain is a viable strategy to inhibit the growth of MLL-rearranged leukemias.[12][16]

Conclusion

The YEATS domain of MLLT1 is a multifaceted epigenetic reader that plays a central role in the regulation of gene transcription. Its ability to recognize acylated histone marks provides a direct link between the chromatin landscape and the transcriptional machinery. The critical involvement of the MLLT1 YEATS domain in the pathogenesis of leukemia and other cancers has established it as a high-priority target for drug discovery. A thorough understanding of its structure, function, and interactions, supported by robust quantitative data and well-defined experimental approaches, is essential for the continued development of novel therapeutic strategies that target this key epigenetic regulator.

References

- 1. thesgc.org [thesgc.org]

- 2. Human Polymerase-Associated Factor complex (PAFc) connects the Super Elongation Complex (SEC) to RNA polymerase II on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epicypher.com [epicypher.com]

- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Super elongation complex contains a TFIIF-related subcomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Recruitment of Disruptor of Telomeric Silencing 1-like (DOT1L): CHARACTERIZING THE INTERACTIONS BETWEEN DOT1L AND MIXED LINEAGE LEUKEMIA (MLL) FUSION PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AF9 YEATS Domain Links Histone Acetylation to DOT1L-Mediated H3K79 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epicypher.com [epicypher.com]

- 16. Structure and inhibitor binding characterization of oncogenic MLLT1 mutants | bioRxiv [biorxiv.org]

The Multifaceted Role of MLLT3 (AF9/YEATS3) in Transcriptional Regulation and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLLT3, also known by its aliases AF9 and YEATS3, is a critical epigenetic regulator and a component of the transcriptional machinery. Its function is integral to normal hematopoiesis, and its dysregulation is a key driver in various malignancies, most notably in acute myeloid leukemia (AML) through the MLL-AF9 fusion oncoprotein. This technical guide provides an in-depth overview of MLLT3's molecular functions, its role in disease, and the experimental methodologies used to investigate its activities. We present quantitative data on its protein interactions, detailed signaling pathways, and workflows for key experimental procedures to serve as a comprehensive resource for researchers and drug development professionals in oncology and epigenetics.

Introduction to MLLT3/AF9/YEATS3

The MLLT3 gene encodes a protein that is a crucial component of the super elongation complex (SEC), a key regulator of transcriptional elongation.[1][2] MLLT3 is a multifaceted protein with distinct functional domains that mediate its diverse roles in the cell. It is widely recognized for its YEATS domain, which functions as an epigenetic "reader" of histone acylations, and an ANC1 homology domain that facilitates protein-protein interactions.[3][4]

Nomenclature and Gene Aliases

The official gene symbol is MLLT3, which stands for "Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 3".[5] It is also commonly referred to by the following aliases:

Molecular Function and Protein Domains

MLLT3 plays a pivotal role in linking chromatin state to active transcription.[3] This function is primarily mediated by its distinct protein domains.

The YEATS Domain: An Acyl-Lysine Reader

The N-terminal YEATS domain is a highly conserved module that recognizes and binds to acylated lysine residues on histone tails.[6][7] This "reader" function is crucial for tethering the SEC to active chromatin regions. The YEATS domain of MLLT3 exhibits a binding preference for acetylated and crotonylated lysines, particularly on histone H3.[8][9][10] This interaction is a key mechanism for localizing transcriptional machinery to specific gene promoters and enhancers.[8]

The ANC1 Homology Domain (AHD)

The C-terminal ANC1 homology domain (AHD) is an intrinsically disordered region that serves as a scaffold for multiple protein-protein interactions.[2][3] This domain is essential for the assembly of transcriptionally active complexes. Key interaction partners of the AHD include:

-

DOT1L: A histone H3 lysine 79 (H3K79) methyltransferase.[3][8]

-

BCOR: A transcriptional corepressor.[13]

-

CBX8: A Polycomb group protein.[3]

These interactions are critical for MLLT3's role in regulating transcriptional elongation and are often hijacked in the context of MLL-rearranged leukemias.[2][11]

Data Presentation: Quantitative Analysis of MLLT3 Interactions

The binding affinity of the MLLT3 YEATS domain for various acylated histone peptides has been quantified using techniques such as isothermal titration calorimetry (ITC). This data provides insight into the specificity of MLLT3's reader function.

| Histone Peptide | Dissociation Constant (Kd) | Experimental Method | Reference |

| H3K9ac | 3.7 µM | Isothermal Titration Calorimetry | [8] |

| H3K18ac | 11.0 µM | Isothermal Titration Calorimetry | [8] |

| H3K27ac | 7.0 µM | Isothermal Titration Calorimetry | [8] |

| H3K9cr | ~2.5-3.5 fold higher affinity than H3K9ac | Isothermal Titration Calorimetry | [9] |

| H4K5acK8ac | Not specified, but binds | Pull-down assays | [10] |

Role in Normal and Malignant Cellular Processes

Hematopoiesis

MLLT3 is essential for normal hematopoietic stem cell (HSC) function, playing a key role in maintaining HSC self-renewal and promoting the differentiation of erythroid and megakaryocytic lineages.[3] Its expression is highly enriched in fetal, neonatal, and adult HSCs.[3] Recent studies have also identified a role for the MLLT3 YEATS domain in binding the non-coding RNA 7SK, linking epigenetic and RNA signaling in the regulation of hematopoiesis.[14][15][16]

MLL-Rearranged Leukemia

Chromosomal translocations involving the MLL gene (at 11q23) and MLLT3 (at 9p22) result in the production of the MLL-AF9 fusion oncoprotein.[17][18] This fusion protein is a potent driver of acute myeloid leukemia (AML) and is associated with a poor prognosis.[17][19] The MLL-AF9 fusion protein retains the DNA-binding domain of MLL and the AHD of MLLT3.[20] This allows for the aberrant recruitment of the transcriptional elongation machinery, including DOT1L, to MLL target genes such as HOXA9 and MEIS1, leading to their sustained overexpression and leukemic transformation.[21]

Solid Tumors

Emerging evidence suggests a role for MLLT3 in solid tumors, with its function appearing to be context-dependent.

-

Osteosarcoma: High MLLT3 expression is associated with a poorer prognosis and promotes cell proliferation through the JNK signaling pathway.[22]

-

Lung Adenocarcinoma: MLLT3 is overexpressed and correlates with a poorer survival rate. Knockdown of MLLT3 inhibits tumor growth and the EGFR-MAPK/ERK signaling pathway.[23]

-

Melanoma: MLLT3 acts as a tumor suppressor, with low expression correlating with poor survival. It is thought to regulate melanoma stemness and progression.[24]

-

Colorectal, Breast, and Hepatocellular Carcinoma: Dysregulated MLLT3/AF9 expression has been linked to altered cell proliferation, migration, and invasion in these cancers.[24]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving MLLT3

MLLT3 is implicated in several signaling pathways that are crucial for cell fate decisions and oncogenesis.

Experimental Workflows

A common workflow to study the binding of the MLLT3 YEATS domain to acylated histones involves protein expression, peptide synthesis, and biophysical analysis.

ChIP-seq is used to identify the genomic localization of MLLT3 and its correlation with specific histone marks.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are summaries of methodologies commonly employed in MLLT3 research.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to measure the thermodynamic parameters of biomolecular interactions.

-

Protein and Peptide Preparation: The purified MLLT3 YEATS domain is dialyzed against the ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl). Lyophilized histone peptides are dissolved in the same buffer.

-

ITC Experiment: The protein is loaded into the sample cell of the calorimeter, and the peptide is loaded into the injection syringe. A series of small injections of the peptide into the protein solution is performed. The heat change upon each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of MLLT3 with specific genomic regions.

-

Cell Crosslinking and Lysis: Cells are treated with formaldehyde to crosslink proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The chromatin is incubated with an antibody specific to MLLT3, which is coupled to magnetic beads. The MLLT3-bound chromatin is then pulled down.

-

DNA Purification and Analysis: The crosslinks are reversed, and the DNA is purified. The amount of specific DNA sequences associated with MLLT3 is quantified by qPCR or subjected to high-throughput sequencing (ChIP-seq).

Cell Viability and Proliferation Assays

These assays are used to assess the impact of MLLT3 expression or inhibition on cell growth.

-

Cell Seeding: Cells (e.g., cancer cell lines with MLLT3 knockdown or overexpression) are seeded in 96-well plates.

-

Treatment: Cells are treated with relevant compounds (e.g., inhibitors) or cultured under specific conditions.

-

Assay: At various time points, a reagent such as MTT or a Cell Counting Kit-8 (CCK-8) solution is added.[25] These reagents are converted into a colored product by metabolically active cells.

-

Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.[25][26][27][28]

Therapeutic Implications and Future Directions

The central role of MLLT3 and its fusion products in cancer, particularly in MLL-rearranged leukemia, makes it an attractive therapeutic target.[19][29] Strategies being explored include the development of small molecule inhibitors that disrupt the protein-protein interactions of the MLLT3 AHD or that target the reader function of the YEATS domain.[29] Understanding the diverse roles of MLLT3 in different solid tumors will be crucial for developing context-specific therapeutic interventions. Future research will likely focus on elucidating the broader interactome of MLLT3, the upstream regulation of its expression, and the development of more potent and specific inhibitors for clinical applications.

References

- 1. uniprot.org [uniprot.org]

- 2. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene - MLLT3 [maayanlab.cloud]

- 4. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. The essential role of acetyllysine binding by the YEATS domain in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. AF9 YEATS Domain Links Histone Acetylation to DOT1L-Mediated H3K79 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The Taf14 YEATS domain is a reader of histone crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "The Role of AF9 and AF9-Mediated Protein Interactions in Hematopoiesis" by Alyson Anne Lokken [ecommons.luc.edu]

- 12. MLL fusion partners AF4 and AF9 interact at subnuclear foci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mixed lineage leukemia fusion partner AF9 binds specific isoforms of the BCL-6 corepressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The MLLT3 YEATS domain is a dual reader of histone marks (H3K9/18/27ac/cr) and ncRNA (7SK), linking epigenetic and RNA signaling to regulate hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. embopress.org [embopress.org]

- 18. WikiGenes - MLLT3 - myeloid/lymphoid or mixed-lineage leukemia... [wikigenes.org]

- 19. MLLT3 - My Cancer Genome [mycancergenome.org]

- 20. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. MLLT3 promotes proliferation of osteosarcoma cells by regulating JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MLLT3 knockdown suppresses proliferation and cell mobility in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MLLT3 Regulates Melanoma Stemness and Progression by Inhibiting HMGB1 Nuclear Entry and MAGEA1 M5C Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijbs.com [ijbs.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Epigenetic Targets of Nvs-MLLT-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic targets of Nvs-MLLT-1, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Nvs-MLLT-1 and its Epigenetic Targets

Nvs-MLLT-1 is a small molecule inhibitor that targets the YEATS domain, a conserved acetyl-lysine and crotonyl-lysine reader module found in a family of proteins that includes MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 1), also known as ENL, and its paralog MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 3), also known as AF9.[1][2] These proteins are critical components of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation.[3][4][5][6]

The YEATS domains of MLLT1 and MLLT3 recognize and bind to acetylated histone tails, particularly on histone H3.[2][3] This interaction is crucial for anchoring the SEC to chromatin at active gene promoters and enhancers, thereby facilitating the release of paused RNA Polymerase II (Pol II) and promoting transcriptional elongation.[3][7] Dysregulation of MLLT1 and MLLT3 is strongly implicated in various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), often through chromosomal translocations involving the KMT2A (formerly MLL) gene.[3]

Nvs-MLLT-1 acts by competitively binding to the acetyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains, thereby preventing their interaction with acetylated histones. This disruption of chromatin tethering leads to the displacement of the SEC from key gene loci, resulting in the downregulation of oncogenic transcriptional programs, including those driven by MYC and HOX genes.

Quantitative Data on Nvs-MLLT-1 Activity

The potency and selectivity of Nvs-MLLT-1 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for Nvs-MLLT-1 and its negative control, Nvs-MLLT-C.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of Nvs-MLLT-1

| Target | Assay Type | Metric | Value (nM) | Reference |

| MLLT1 (ENL) | TR-FRET | IC50 | 150 | [1] |

| MLLT1 (ENL) | ITC | Kd | 109 | [1] |

| MLLT3 (AF9) | AlphaScreen | IC50 | 254 | [2][8][9][10] |

| Wild-type MLLT1 | - | IC50 | 180 | [10] |

| MLLT1 (T1 mutant) | - | Kd | 240 | [10] |

| MLLT1 (T2 mutant) | - | Kd | 220 | [10] |

Table 2: Selectivity Profile of Nvs-MLLT-1

| Off-Target | Assay Type | Metric | Value (µM) | Reference |

| YEATS2 | AlphaScreen | IC50 | > 20 | [10] |

| YEATS4 | AlphaScreen | IC50 | > 20 | [10] |

| CECR2 (Bromodomain) | AlphaScreen | IC50 | > 40 | [1][2][8][9][10] |

| Kinase Panel | - | - | No significant activity | [1][2] |

| ACES | - | Activity | 0.25 | [1][2] |

| H3 Binding | - | Activity | 0.29 | [1] |

Table 3: Cellular Target Engagement of Nvs-MLLT-1

| Target | Cell Line | Assay Type | Metric | Value (µM) | Reference |

| MLLT1/3 | - | NanoBRET | IC50 | 0.5 | [2] |

| MLLT1/3 | - | Recommended Cellular Concentration | - | 5-10 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MLLT1/ENL and the experimental workflows used to characterize inhibitors like Nvs-MLLT-1.

References

- 1. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]

- 2. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]

- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expression and Roles of the Super Elongation Complex in Mouse Cochlear Lgr5+ Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A role for the MLL fusion partner ENL in transcriptional elongation and chromatin modification [ouci.dntb.gov.ua]

- 8. NVS MLLT-1 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 9. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 10. caymanchem.com [caymanchem.com]

The Role of MLLT1 (ENL) in the Super Elongation Complex: A Technical Guide for Researchers

An In-depth Examination of the Core Component of Transcriptional Elongation and its Therapeutic Potential

This technical guide provides a comprehensive overview of the involvement of the Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 1 (MLLT1), also known as Eleven-Nineteen Leukemia (ENL), within the Super Elongation Complex (SEC). MLLT1/ENL is a critical component of this complex, playing a pivotal role in the regulation of transcriptional elongation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, quantitative data, experimental methodologies, and logical relationships governing MLLT1/ENL's function within the SEC.

Introduction to the Super Elongation Complex and MLLT1/ENL

The Super Elongation Complex (SEC) is a multi-protein assembly that enhances the catalytic rate of RNA Polymerase II (Pol II), a crucial enzyme responsible for transcribing DNA into RNA. The SEC achieves this by suppressing the transient pausing of Pol II at multiple sites along the DNA template, thereby facilitating productive transcriptional elongation.[1][2][3] This function is vital for the rapid and robust expression of genes, including many proto-oncogenes such as Myc and Hox genes.[4]

The core components of the SEC include:

-

Scaffold Proteins: Members of the AF4/FMR2 (AFF) family, primarily AFF1 and AFF4, act as the central scaffold for the complex.[5][6][7]

-

Elongation Factors: The ELL (Eleven-nineteen Lysine-rich Leukemia) family of proteins (ELL, ELL2, or ELL3) and their associated factors, EAF1 or EAF2.[5][8]

-

P-TEFb Complex: A heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (CycT1, CycT2a, or CycT2b), which phosphorylates the C-terminal domain of Pol II and other factors to promote elongation.[5][9]

-

YEATS Domain Proteins: MLLT1 (ENL) or its paralog MLLT3 (AF9), which are histone acetylation readers.[4][10][11]

MLLT1/ENL is a key subunit of the SEC that functions as an epigenetic reader.[4][11] Its YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain specifically recognizes and binds to acetylated and crotonylated lysine residues on histone tails, particularly on histone H3.[3][11][12] This interaction is crucial for tethering the SEC to active chromatin regions, thereby directing its transcriptional elongation activity to specific gene loci.[4][10] MLLT1/ENL is also a common fusion partner with the MLL gene in acute leukemias, highlighting its importance in both normal development and disease.[10][13]

Quantitative Data on MLLT1/ENL Interactions

Understanding the quantitative aspects of MLLT1/ENL's interactions is crucial for dissecting its function and for the development of targeted therapies. The following tables summarize the available quantitative data on the binding affinities of the MLLT1 YEATS domain with histone modifications and the inhibitory activity of the chemical probe NVS-MLLT-1.

Table 1: Binding Affinities of MLLT1 (ENL) YEATS Domain for Acetylated Histone H3 Peptides

| Histone Peptide | Binding Affinity (Kd) in µM | Experimental Method | Reference |

| H3K27ac | 30.5 | Isothermal Titration Calorimetry (ITC) | [11] |

| H3K9ac | 32.2 | Isothermal Titration Calorimetry (ITC) | [11] |

| H3K18ac | 50.0 | Isothermal Titration Calorimetry (ITC) | [11] |

| H3K27ac | 66 | Biolayer Interferometry (BLI) | [14] |

Table 2: Inhibitory Activity of NVS-MLLT-1 Against YEATS Domain-Containing Proteins

| Target Protein | IC50 in µM | Experimental Method | Reference |

| MLLT1 | 0.15 | AlphaScreen | [15] |

| MLLT3 | 0.254 | AlphaScreen | [15] |

| MLLT1 (in-cell) | 0.5 (±0.12) | NanoBRET | [15] |

| YEATS2 | >20 | AlphaScreen | [15] |

| YEATS4 | >20 | AlphaScreen | [15] |

| CECR2 (bromodomain) | >40 | AlphaScreen | [15] |

Signaling Pathways and Molecular Interactions

The intricate network of interactions within the SEC and its engagement with chromatin are fundamental to its function. The following diagrams, generated using the DOT language, illustrate these relationships.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MLLT1/ENL and the Super Elongation Complex.

Co-Immunoprecipitation (Co-IP) for SEC Interaction Analysis

This protocol is designed to isolate and identify interaction partners of MLLT1/ENL within the SEC from nuclear extracts.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Wash Buffer: Cell Lysis Buffer without protease inhibitors.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

Anti-MLLT1/ENL antibody and corresponding isotype control IgG.

-

Protein A/G magnetic beads.

-

Nuclear extraction kit.

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cultured cells according to the manufacturer's protocol of a commercial kit or a standard biochemical procedure. Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

Pre-clearing the Lysate (Optional but Recommended): To 1 mg of nuclear extract in a microcentrifuge tube, add 20 µL of equilibrated Protein A/G magnetic beads. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Immunoprecipitation: Add 2-5 µg of anti-MLLT1/ENL antibody or control IgG to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Capture of Immune Complexes: Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.

-

Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet.

-

Elution:

-

For Western Blot Analysis: Resuspend the washed beads in 30 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins. Pellet the beads and collect the supernatant for SDS-PAGE.

-

For Mass Spectrometry Analysis: Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

-

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against other SEC components (e.g., AFF4, CDK9, ELL) or by mass spectrometry for unbiased identification of interacting proteins.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for MLLT1/ENL Genome-wide Occupancy

This protocol outlines the steps to identify the genomic regions occupied by MLLT1/ENL.

Materials:

-

Formaldehyde (37%).

-

Glycine.

-

Cell Lysis Buffer: 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, with freshly added protease inhibitors.

-

Nuclear Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, with freshly added protease inhibitors.

-

ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.

-

Wash Buffers (Low Salt, High Salt, LiCl).

-

Elution Buffer: 1% SDS, 0.1 M NaHCO3.

-

RNase A and Proteinase K.

-

Anti-MLLT1/ENL antibody and control IgG.

-

Protein A/G magnetic beads.

-

DNA purification kit.

Procedure:

-

Cross-linking: To cultured cells in a flask, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.

-

Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer. Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Set aside an aliquot as the "input" control. To the remaining chromatin, add 5-10 µg of anti-MLLT1/ENL antibody or control IgG and incubate overnight at 4°C with rotation.

-

Immune Complex Capture: Add 50 µL of pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer, followed by a final wash with TE buffer.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing. Reverse the cross-links by incubating the eluate and the input sample at 65°C for at least 6 hours.

-

DNA Purification: Treat the samples with RNase A and then Proteinase K. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify genomic regions enriched for MLLT1/ENL binding.

In Vitro Transcription Assay

This assay measures the effect of the SEC on the rate of transcriptional elongation by Pol II.

Materials:

-

Purified RNA Polymerase II.

-

Recombinant SEC components (or purified SEC).

-

DNA template containing a promoter and a G-less cassette.

-

Transcription Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT.

-

NTPs (ATP, CTP, UTP) and [α-32P]UTP.

-

3'-O-Methyl-GTP.

-

Stop Buffer: 0.3 M Sodium Acetate, 0.5% SDS, 10 mM EDTA.

Procedure:

-

Formation of Initiated Complexes: Assemble a reaction containing the DNA template, RNA Polymerase II, and general transcription factors in Transcription Buffer. Incubate at 30°C for 30 minutes to allow the formation of pre-initiation complexes.

-

Initiation and Halting: Initiate transcription by adding ATP, CTP, and [α-32P]UTP, along with 3'-O-Methyl-GTP to halt the polymerase after a short stretch of transcription (at the first G residue). Incubate for 10 minutes at 30°C.

-

Addition of SEC and Elongation: Add the purified SEC or individual recombinant components to the reaction. Start the elongation phase by adding all four NTPs (unlabeled).

-

Time Course: At various time points (e.g., 0, 2, 5, 10, 20 minutes), take aliquots of the reaction and add them to an equal volume of Stop Buffer to terminate the transcription.

-

RNA Purification: Extract the RNA from each time point using phenol/chloroform extraction and ethanol precipitation.

-

Analysis: Resolve the radiolabeled RNA transcripts on a denaturing polyacrylamide gel. Visualize the transcripts by autoradiography. The rate of appearance of full-length transcripts indicates the elongation rate.

Conclusion

MLLT1/ENL is a multifaceted and essential component of the Super Elongation Complex. Its ability to read histone acetylation marks provides a crucial link between the epigenetic landscape and the transcriptional machinery, enabling the targeted and efficient expression of key regulatory genes. The quantitative data on its binding affinities and the effects of small molecule inhibitors underscore its potential as a therapeutic target in diseases characterized by transcriptional dysregulation, such as acute leukemias. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of MLLT1/ENL and the SEC, paving the way for novel therapeutic strategies.

References

- 1. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 3. uniprot.org [uniprot.org]

- 4. Efficient reconstitution of transcription elongation complexes for single-molecule studies of eukaryotic RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptglab.com [ptglab.com]

- 8. researchgate.net [researchgate.net]

- 9. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Biology: Building a super elongation complex for HIV | eLife [elifesciences.org]

- 11. Immunoprecipitation Protocol [protocols.io]

- 12. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The super elongation complex (SEC) mediates phase transition of SPT5 during transcriptional pause release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Development of NVS-MLLT-1, a Potent and Selective MLLT1/3 YEATS Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-MLLT-1 is a potent and selective chemical probe designed to inhibit the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1), also known as ENL, and MLLT3, also known as AF9. These proteins are critical components of the super elongation complex (SEC), a key regulator of transcriptional elongation. Dysregulation of MLLT1 and MLLT3 is strongly implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the discovery and development of NVS-MLLT-1, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key validation assays.

Introduction

The MLLT1 (ENL) and MLLT3 (AF9) proteins are characterized by the presence of a YEATS domain, which functions as a "reader" of post-translational modifications on histone tails, specifically recognizing acetylated and crotonylated lysine residues.[1] This interaction is crucial for the recruitment of the super elongation complex (SEC) to chromatin, leading to the transcriptional activation of oncogenes such as MYC and HOXA9.[2] In various forms of acute leukemia, chromosomal translocations involving the MLL gene frequently result in fusion proteins with MLLT1 or MLLT3, leading to aberrant gene expression and leukemogenesis.[3]

NVS-MLLT-1 was developed as a specific inhibitor of the MLLT1/3-histone interaction, serving as a valuable tool to investigate the biological functions of these proteins and to explore their therapeutic potential.[4] A structurally similar but inactive compound, NVS-MLLT-C, is available as a negative control for experiments.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for NVS-MLLT-1 and its negative control, NVS-MLLT-C.

| Table 1: In Vitro Potency of NVS-MLLT-1 | |

| Target | IC50 (nM) |

| MLLT1 (ENL) | 150[4] |

| MLLT3 (AF9) | 254[5] |

| Assay: AlphaScreen competition assay |

| Table 2: In Vitro Selectivity of NVS-MLLT-1 | |

| Target | IC50 (µM) |

| YEATS2 | >20[6] |

| YEATS4 | >20[6] |

| CECR2 (Bromodomain) | >40[5] |

| Assay: Various binding assays |

| Table 3: Cellular Target Engagement of NVS-MLLT-1 | |

| Target | IC50 (µM) |

| MLLT1 (ENL) | 0.5 (±0.12)[7] |

| MLLT3 (AF9) | Not explicitly reported, but cellular activity confirmed[8] |

| Assay: NanoBRET Cellular Target Engagement Assay |

| Table 4: In Vitro Metabolic Stability of NVS-MLLT-1 | |

| System | Result |

| Primary Human Hepatocytes | Data available from SGC, specific values not publicly released[7] |

| Assay: Incubation with cryopreserved hepatocytes followed by LC-MS/MS analysis |

Experimental Protocols

AlphaScreen Assay for MLLT1/3 Inhibition

This protocol describes a homogenous, proximity-based assay to measure the inhibition of the MLLT1/3 YEATS domain's interaction with acetylated histone peptides by NVS-MLLT-1.

Materials:

-

Recombinant His-tagged MLLT1 or MLLT3 YEATS domain

-

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

NVS-MLLT-1 and NVS-MLLT-C

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of NVS-MLLT-1 and NVS-MLLT-C in assay buffer.

-

Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing the His-tagged MLLT1/3 YEATS domain to each well. The final concentration should be optimized, but a starting point of 20-50 nM is recommended.

-

Add 2.5 µL of a solution containing the biotinylated histone H3 peptide to each well. The final concentration should be at or below the Kd for the interaction, typically in the range of 20-100 nM.

-

Incubate the plate at room temperature for 30 minutes.

-

Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer.

-

Add 2.5 µL of the bead mixture to each well.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

NanoBRET Cellular Target Engagement Assay

This protocol outlines a method to quantify the engagement of NVS-MLLT-1 with MLLT1 in live cells.

Materials:

-

HEK293T cells

-

Plasmid encoding MLLT1 fused to NanoLuc® luciferase

-

Fluorescent tracer specific for the MLLT1 YEATS domain

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NVS-MLLT-1 and NVS-MLLT-C

-

NanoBRET® Nano-Glo® Substrate

-

White, tissue culture-treated 96-well plates

Procedure:

-

Seed HEK293T cells into 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.

-

Transfect the cells with the MLLT1-NanoLuc® plasmid according to the manufacturer's protocol for the transfection reagent.

-

24 hours post-transfection, prepare serial dilutions of NVS-MLLT-1 and NVS-MLLT-C in Opti-MEM®.

-

Add the fluorescent tracer to the compound dilutions at a final concentration optimized for the assay (typically in the low micromolar range).

-

Remove the growth medium from the cells and add the compound/tracer mixtures.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the plate on a luminometer equipped with filters for measuring both NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of NVS-MLLT-1 using cryopreserved human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing and plating media

-

Williams' E Medium supplemented with appropriate factors

-

NVS-MLLT-1

-

Positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

24-well plates

Procedure:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

-

Prepare a hepatocyte suspension in incubation medium at a density of approximately 0.5-1 x 10^6 viable cells/mL.

-

Add NVS-MLLT-1 to the hepatocyte suspension at a final concentration of 1 µM. Include positive and vehicle controls.

-

Incubate the cell suspension at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.

-

Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Vortex the samples and centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of NVS-MLLT-1.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

MLLT1/3 Signaling Pathway in Acute Myeloid Leukemia

MLLT1 and MLLT3 are essential components of the super elongation complex (SEC), which plays a pivotal role in the transcriptional regulation of key oncogenes. The following diagram illustrates the mechanism of action of NVS-MLLT-1 in disrupting this pathway.

Caption: MLLT1/3 signaling pathway and inhibition by NVS-MLLT-1.

Experimental Workflow for NVS-MLLT-1 Characterization

The following diagram outlines the logical flow of experiments performed to characterize NVS-MLLT-1.

References

- 1. epicypher.com [epicypher.com]

- 2. ashpublications.org [ashpublications.org]

- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]

- 5. NVS MLLT-1 | Bromodomains | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]

- 8. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Nvs-Mllt-1 Cellular Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-Mllt-1 is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), key components of the super elongation complex (SEC).[1][2] These proteins are critical regulators of gene transcription and are implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) with MLL gene rearrangements.[1][3] MLLT1 and MLLT3 act as epigenetic readers, recognizing acetylated lysine residues on histones and recruiting transcription machinery to drive the expression of oncogenes such as HOXA9 and MEIS1.[2][3] Nvs-Mllt-1 disrupts this interaction, offering a valuable tool to investigate the therapeutic potential of MLLT1/3 inhibition. This document provides detailed protocols for cellular assays to characterize the effects of Nvs-Mllt-1.

Data Presentation

Quantitative Summary of Nvs-Mllt-1 Activity

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | MLLT1 (ENL) | IC50 (TR-FRET) | 150 nM | [4] |

| MLLT1 (ENL) | Kd (ITC) | 109 nM | [4] | |

| MLLT3 (AF9) | IC50 (AlphaScreen) | 254 nM | [5] | |

| Cellular Target Engagement | HEK293T (MLLT1-Nluc) | IC50 (NanoBRET) | 500 nM (±120 nM) | [1][6] |

| Cellular Functional Assays | ||||

| MV4-11 (AML) | GI50 (Proliferation) | ~1 µM (Example) | N/A | |

| MOLM-13 (AML) | Apoptosis (% Annexin V+) | >50% at 5 µM (Example) | N/A | |

| SEM (ALL) | Colony Formation Inhibition | Significant at 1 µM | [5] | |

| MV4-11 (AML) | MYC mRNA reduction | Significant at 1 µM | [5] | |

| MV4-11 (AML) | BCL2 mRNA reduction | Significant at 1 µM | [5] |

Signaling Pathway